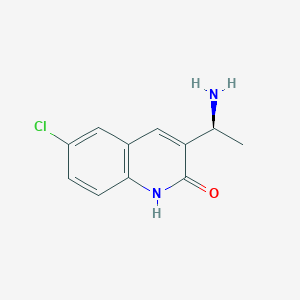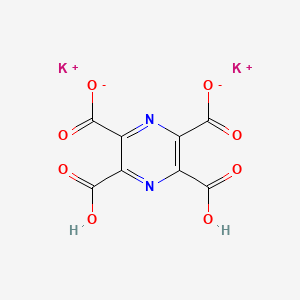
Pyrazine dipotassium tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine dipotassium tetracarboxylate: is an organic compound with the molecular formula C8H2K2N2O8. It is derived from pyrazine, a heterocyclic aromatic organic compound, and contains four carboxylate groups. This compound is known for its coordination chemistry and is used in the synthesis of various coordination polymers and metal-organic frameworks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrazine dipotassium tetracarboxylate can be synthesized through the reaction of pyrazine-2,3,5,6-tetracarboxylic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is neutralized by the base, resulting in the formation of the dipotassium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often involving recrystallization steps to ensure the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrazine dipotassium tetracarboxylate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially when exposed to reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazine dipotassium tetracarboxylate is used in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the development of advanced materials for batteries and other energy storage devices .
Mecanismo De Acción
The mechanism of action of pyrazine dipotassium tetracarboxylate involves its ability to coordinate with metal ions through its carboxylate groups. This coordination leads to the formation of stable complexes that can exhibit unique chemical and physical properties. The molecular targets include metal ions such as cobalt, nickel, and lanthanides, which form coordination polymers with the compound .
Comparación Con Compuestos Similares
Pyrazine-2,3,5,6-tetracarboxylic acid: The parent compound from which pyrazine dipotassium tetracarboxylate is derived.
Pyrazine-2,3-dicarboxylic acid: A related compound with two carboxylate groups.
Pyrazine-2,5-dicarboxylic acid: Another related compound with two carboxylate groups.
Uniqueness: this compound is unique due to its four carboxylate groups, which allow for the formation of more complex and stable coordination polymers compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C8H2K2N2O8 |
|---|---|
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
dipotassium;3,5-dicarboxypyrazine-2,6-dicarboxylate |
InChI |
InChI=1S/C8H4N2O8.2K/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16;;/h(H,11,12)(H,13,14)(H,15,16)(H,17,18);;/q;2*+1/p-2 |
Clave InChI |
GRNFARSZLHKHBM-UHFFFAOYSA-L |
SMILES canónico |
C1(=C(N=C(C(=N1)C(=O)O)C(=O)[O-])C(=O)[O-])C(=O)O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


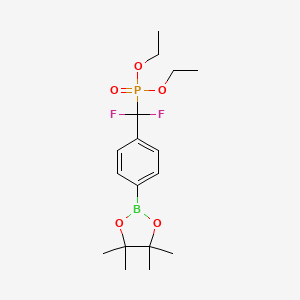
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
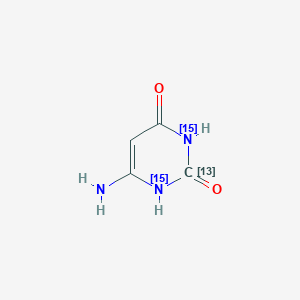
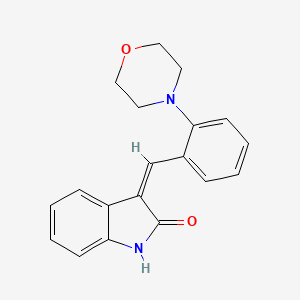
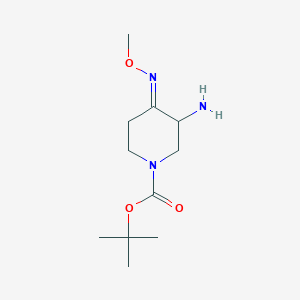


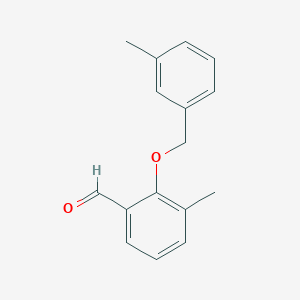


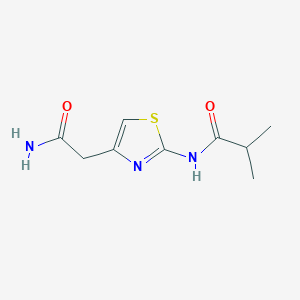
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)

